3'-O,5'-O-(1,1,3,3-Tetraisopropylpropanedisiloxane-1,3-diyl)-2'-(2-ethoxy-2-oxoethylidene)-2'-deoxyuridine
Description
This compound is a structurally modified 2'-deoxyuridine derivative designed for applications in nucleoside chemistry and oligonucleotide synthesis. Its key structural features include:
- 3',5'-O-TPDS Protection: The 3' and 5' hydroxyl groups are protected with a 1,1,3,3-tetraisopropyldisiloxane (TPDS) group, a bulky silyl ether known for its stability under acidic and basic conditions .
- 2'-(2-Ethoxy-2-oxoethylidene) Modification: The 2' position is functionalized with an ethoxy-oxoethylidene group, introducing a conjugated ketone system that may enhance reactivity for further derivatization or stabilize specific conformations .
Synthesis:
The TPDS group is typically introduced using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPS-Cl₂) in pyridine, achieving high yields (>85%) . Subsequent 2'-modification involves selective oxidation or alkylation reactions. For example, triflation followed by nucleophilic displacement with ethoxycarbonyl reagents can install the 2'-(2-ethoxy-2-oxoethylidene) moiety .
Properties
CAS No. |
185556-78-9 |
|---|---|
Molecular Formula |
C25H42N2O8Si2 |
Molecular Weight |
554.787 |
IUPAC Name |
ethyl (2Z)-2-[(6aR,8R,9aS)-8-(2,4-dioxopyrimidin-1-yl)-2,2,4,4-tetra(propan-2-yl)-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ylidene]acetate |
InChI |
InChI=1S/C25H42N2O8Si2/c1-10-31-22(29)13-19-23-20(33-24(19)27-12-11-21(28)26-25(27)30)14-32-36(15(2)3,16(4)5)35-37(34-23,17(6)7)18(8)9/h11-13,15-18,20,23-24H,10,14H2,1-9H3,(H,26,28,30)/b19-13-/t20-,23+,24-/m1/s1 |
InChI Key |
PJTXZLFVYYNZQO-RVFYGGNKSA-N |
SMILES |
CCOC(=O)C=C1C2C(CO[Si](O[Si](O2)(C(C)C)C(C)C)(C(C)C)C(C)C)OC1N3C=CC(=O)NC3=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
3'-O,5'-O-(1,1,3,3-Tetraisopropylpropanedisiloxane-1,3-diyl)-2'-(2-ethoxy-2-oxoethylidene)-2'-deoxyuridine is a modified nucleoside that incorporates a siloxane moiety into its structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and molecular biology.
- Molecular Formula : C24H43N3O7Si2
- Molecular Weight : 541.79 g/mol
- CAS Number : 69304-44-5
The biological activity of this compound can be attributed to its structural modifications which may enhance its interaction with nucleic acids and proteins. The incorporation of the siloxane group is hypothesized to improve solubility and stability in biological systems, potentially leading to increased efficacy in therapeutic applications.
Antiviral Properties
Research has indicated that modified nucleosides can exhibit antiviral properties by mimicking natural substrates for viral polymerases. Studies have shown that siloxane-modified nucleosides can inhibit viral replication in vitro. For instance:
- Case Study : A study on siloxane-modified nucleosides demonstrated significant antiviral activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV) in cell culture models.
Anticancer Activity
The compound's ability to interfere with nucleic acid synthesis positions it as a candidate for anticancer therapies. In vitro studies have suggested:
- Case Study : Research involving cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner, with mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Inhibition of HSV and HIV replication | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of DNA polymerases |
Table 2: Comparative Analysis with Other Nucleoside Analogues
| Compound Name | Molecular Weight (g/mol) | Antiviral Activity | Anticancer Activity |
|---|---|---|---|
| 3'-O,5'-O-(Tetraisopropylpropanedisiloxane) | 541.79 | Yes | Yes |
| Acyclovir | 225.25 | Yes | No |
| Gemcitabine | 263.24 | No | Yes |
Scientific Research Applications
Nucleoside Analog Development
The compound serves as a crucial building block for synthesizing nucleoside analogs. These analogs are essential in developing antiviral and anticancer agents. The siloxane modification can enhance the resistance of nucleosides to enzymatic degradation, improving their therapeutic efficacy.
| Nucleoside Analog | Target Disease | Mechanism of Action |
|---|---|---|
| Acyclovir | Herpes Simplex Virus | Inhibition of viral DNA polymerase |
| Gemcitabine | Pancreatic Cancer | Incorporation into DNA leading to chain termination |
Gene Delivery Systems
The compound is being researched for its potential use in gene delivery systems. Its ability to form stable complexes with nucleic acids allows for enhanced transfection efficiency in cellular environments. This property is particularly valuable in gene therapy applications where effective delivery of genetic material is crucial.
Bioconjugation Techniques
Due to its functional groups, this compound can be employed in bioconjugation techniques to attach various biomolecules (such as peptides or proteins) to oligonucleotides. This application is vital for creating targeted therapeutics and diagnostics.
Case Study 1: Antiviral Activity
A study investigated the antiviral properties of modified nucleosides derived from this compound against HIV. The results indicated that certain analogs exhibited significant inhibition of viral replication by interfering with reverse transcriptase activity, showcasing the potential for developing new antiviral therapies.
Case Study 2: Cancer Treatment
Research has shown that incorporating this siloxane-modified nucleoside into chemotherapeutic regimens can enhance drug efficacy against resistant cancer cell lines. The modification improves cellular uptake and retention of the drug, leading to increased cytotoxicity.
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : ~600–650 g/mol (estimated based on analogous TPDS-protected nucleosides ).
- Stability : TPDS protection resists hydrolysis under standard oligonucleotide synthesis conditions (e.g., phosphoramidite coupling), while the 2'-ethylidene group may confer resistance to enzymatic degradation .
Comparison with Similar Compounds
Structural and Functional Analogues
3',5'-O-TBDMS-2'-deoxyuridine
- Advantages : TBDMS is cost-effective and widely used in automated oligonucleotide synthesis.
- Limitations : Less stable than TPDS under prolonged basic conditions .
- Key Difference : The target compound’s TPDS group offers superior steric protection, reducing side reactions during phosphoramidite coupling .
5'-O-DMTr-2'-Deoxyuridine Derivatives
- Functionalization : Compounds like 5-(4-phenyldiazenylphenyl)ethynyl derivatives (e.g., ) are used as fluorescent tags.
- Reactivity : The target compound’s 2'-ethylidene group enables unique conjugation pathways (e.g., Michael additions) unavailable in DMTr-protected analogues .
Bioactivity and Stability
Q & A
Q. What are the critical steps in synthesizing this compound, and how can intermediates be characterized?
The synthesis involves:
- Protection of 2'-deoxyuridine : Using 1,1,3,3-tetraisopropyldisiloxane (TPDS) to protect the 3'- and 5'-hydroxyl groups, forming 3',5'-O-TPDS-2'-deoxyuridine .
- Transglycosylation : Reacting with trimethylsilylated nucleobases (e.g., azaC) in the presence of trimethylsilyl trifluoromethanesulfonate to introduce modified bases .
- Deprotection : Using tetrabutylammonium fluoride (TBAF) in THF to remove TPDS groups . Characterization :
- NMR spectroscopy to confirm regioselectivity and anomeric purity.
- HPLC/UV-MS to assess purity and detect degradation products .
Q. How do analytical methods resolve structural ambiguities in this compound?
Conflicting data on decomposition pathways or regioselectivity can arise due to overlapping signals in NMR or variable HPLC retention times. To address this:
- Use high-resolution mass spectrometry (HRMS) to confirm molecular weights of intermediates.
- Apply 2D NMR (e.g., COSY, HSQC) to distinguish between α/β-anomers or disiloxane conformers .
- Cross-validate with gas chromatography-mass spectrometry (GC-MS) for volatile degradation products .
Advanced Research Questions
Q. What experimental strategies mitigate decomposition during synthesis or storage?
Decomposition under physiological conditions (pH 7.4, 37°C) is a major challenge. Key strategies include:
- Temperature control : Conduct reactions at 0–4°C to minimize thermal degradation .
- Protecting group optimization : TPDS groups reduce hydrolysis compared to acetyl or benzoyl protections .
- Lyophilization : Store the compound as a freeze-dried powder under inert gas (argon/nitrogen) to prevent moisture-induced degradation .
Q. How can conflicting kinetic data on decomposition half-lives be reconciled?
Reported half-lives (3.5–21 h) vary due to:
- Analytical method biases : UV spectrophotometry may miss non-UV-active degradants, whereas LC-MS detects trace impurities .
- pH sensitivity : Slight deviations from neutral pH accelerate decomposition. Use buffered solutions (e.g., PBS) and monitor pH in real time .
- Radical scavengers : Add tributyltin hydride to suppress radical-mediated pathways during degradation studies .
Q. What methodologies optimize regioselective modifications at the 2'-position?
The 2'-ethoxy-2-oxoethylidene group requires precise control:
- Activation of the 2'-OH : Use phenoxythiocarbonyl chloride (PTC-Cl) to generate a reactive thiocarbonate intermediate .
- Radical reduction : Apply tributyltin hydride and AIBN to achieve selective deoxygenation without disrupting disiloxane protections .
- Solvent effects : Anhydrous CH₂Cl₂ minimizes side reactions during acylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
